Lutetium(3+);acetate;hydrate
Description
Overview of Rare Earth Element Coordination Principles
The coordination chemistry of rare earth elements (REEs), including lutetium, is largely dictated by their trivalent ionic state and the progressive decrease in ionic radius across the series, a phenomenon known as the lanthanide contraction. rsc.orgresearchgate.net This contraction results in lutetium having the smallest ionic radius among the lanthanides. wikipedia.org The bonding in rare earth complexes is predominantly ionic in nature, with the 4f orbitals having minimal interaction with ligand orbitals. rsc.org Consequently, the coordination geometry is flexible and primarily determined by electrostatic interactions and steric factors rather than directional covalent bonds. rsc.orgresearchgate.net REE ions are classified as hard Lewis acids, showing a strong preference for hard bases like oxygen-donor ligands. rsc.orgkuleuven.be
The Role of Acetate (B1210297) Ligands in Lanthanide Complexation
Acetate (CH₃COO⁻), a carboxylate ligand, is a hard base and thus an excellent coordinating agent for the hard Lewis acidic lanthanide ions. kuleuven.beamericanelements.com The acetate ligand can coordinate to metal ions in several modes, including monodentate, bidentate (chelating), and bridging fashions. frontiersin.orgfrontiersin.org This versatility allows for the formation of a wide variety of structures, from simple mononuclear complexes to intricate polynuclear and polymeric architectures. In the context of lanthanide complexation, acetate ligands have been shown to bridge two lanthanide ions in various coordination patterns, such as μ₂:η¹:η¹ and μ₂:η¹:η². frontiersin.orgfrontiersin.org The formation of acetate complexes can also lead to different coordination numbers and geometries around the lanthanide ion. mdpi.com
Specific Characteristics of Lutetium(III) as a Hard Lewis Acid in Coordination Chemistry
Lutetium(III) (Lu³⁺), with its electron configuration of [Xe] 4f¹⁴, has a completely filled 4f subshell, resulting in a diamagnetic nature. rsc.org As the smallest of the lanthanide ions, Lu³⁺ exhibits the highest charge density, amplifying its character as a hard Lewis acid. slu.seresearchgate.net This strong acidity leads to a high affinity for hard donor atoms, particularly oxygen. kuleuven.be The coordination number of lutetium(III) in its complexes can vary, often influenced by the steric demands of the coordinating ligands. For instance, in solution with the sterically demanding solvent N,N'-dimethylpropyleneurea (DMPU), lutetium(III) is six-coordinated, while other lanthanides are seven-coordinated. researchgate.netcore.ac.uk The coordination environment of lutetium in complexes with certain organic ligands has been observed to reach a coordination number of 10. mdpi.com
The compound Lutetium(3+);acetate;hydrate (B1144303), with the general formula Lu(CH₃COO)₃·xH₂O, exists as a white, crystalline solid. sigmaaldrich.comsigmaaldrich.comprochemonline.com It is soluble in water and its aqueous solutions are typically colorless. wikipedia.orgwikipedia.org The hydrate can exist with varying amounts of water molecules, with n=1 or 4 being reported. wikipedia.org The anhydrous form has a molecular weight of 352.10 g/mol . sigmaaldrich.com
Lutetium(III) acetate hydrate serves as a precursor for the synthesis of other lutetium-based materials. For example, it reacts with ammonium (B1175870) fluoride (B91410) to produce lutetium fluoride (LuF₃) and with phosphoric acid to yield lutetium phosphate (B84403) (LuPO₄). wikipedia.org Upon heating, it decomposes to form lutetium oxide. samaterials.comprochemonline.com
Interactive Data Table: Properties of Lutetium(3+);acetate;hydrate
| Property | Value | Source |
| Chemical Formula | Lu(C₂H₃O₂)₃·xH₂O | sigmaaldrich.comsigmaaldrich.com |
| Appearance | White crystalline solid or powder | sigmaaldrich.comsigmaaldrich.comprochemonline.com |
| Molecular Weight (anhydrous) | 352.10 g/mol | sigmaaldrich.com |
| Solubility | Soluble in water | prochemonline.comwikipedia.org |
| Decomposition | Decomposes to lutetium oxide upon heating | samaterials.comprochemonline.com |
Structure
2D Structure
Properties
Molecular Formula |
C2H5LuO3+2 |
|---|---|
Molecular Weight |
252.03 g/mol |
IUPAC Name |
lutetium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Lu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
InChI Key |
AJKGSGQGQAXMRT-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Lu+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization of Lutetium Iii Acetate Hydrate
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal methods offer effective routes for the synthesis of lutetium(III) acetate (B1210297) hydrate (B1144303) and related compounds. These techniques involve chemical reactions in aqueous or organic solvents, respectively, under elevated temperatures and pressures. Such conditions can facilitate the formation of crystalline products with controlled morphologies.
The solvothermal method, for instance, has been successfully employed to synthesize lutetium aluminium garnet (LuAG) nanopowders using lutetium nitrate (B79036) and aluminium nitrate as precursors in an ethylenediamine (B42938) (en) solution. In this process, ethylenediamine acts as both a chelating and structure-directing agent. researchgate.net The choice of solvent is critical; for example, in ethanol-based solvothermal synthesis, partially hydrated lanthanum(III) acetate has been shown to enhance ion mobility, which promotes the formation of crystalline products. However, an excess of water can lead to hydrolysis and the formation of byproducts.
Hydrothermal synthesis has been utilized to produce lanthanum(III) hydroxycarbonate (LaCO3OH) powders. The specific polymorph of the product was found to depend on reaction temperature, the presence of inorganic salt additives, the type of dopant, and the solvent used. researchgate.net These findings suggest that similar control over the synthesis of lutetium(III) acetate hydrate could be achieved through careful manipulation of hydrothermal reaction parameters.
Controlled Precipitation and Single-Crystal Growth Techniques
Controlled precipitation is a fundamental technique for synthesizing lutetium(III) acetate hydrate. This method often involves the reaction of a soluble lutetium salt with acetic acid or an acetate salt, leading to the precipitation of the desired product. The precise control of factors such as reactant concentrations, pH, and temperature is crucial for obtaining a pure product with the desired physical properties.
For applications requiring high-purity single crystals, such as in laser technology, specific growth techniques are employed. The Czochralski method is a prominent technique for pulling single crystals from a melt. High-purity precursors are essential for this process to minimize lattice defects in the final crystal. While not directly applied to lutetium(III) acetate hydrate, the principles of single-crystal growth are relevant for preparing high-quality lutetium-based materials. For instance, the growth of cerium-doped lutetium yttrium orthosilicate (B98303) (Ce:(LuY)2SiO5) single crystals has been reported. researchgate.net
The study of crystal growth also involves understanding the thermodynamic and kinetic factors that govern crystal morphology. For example, in the growth of YAG single crystals, the relative growth rates along different crystallographic directions determine the final shape of the crystal. researchgate.net Similar principles would apply to the crystallization of lutetium(III) acetate hydrate, where controlling the growth environment can lead to well-defined crystal habits.
Green Chemistry Principles Applied to Lutetium(III) Acetate Hydrate Synthesis
The application of green chemistry principles to the synthesis of lutetium(III) acetate hydrate aims to create more environmentally benign processes. These principles focus on waste prevention, atom economy, use of less hazardous substances, and energy efficiency. kuleuven.beacs.org
Key aspects of green chemistry in this context include:
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org
Use of Safer Solvents and Reagents : Employing water or other non-toxic solvents and avoiding hazardous reagents. The synthesis of lutetium(III) acetate from lutetium oxide or hydroxide (B78521) and acetic acid is an example of a reaction that utilizes relatively safe reagents. wikipedia.org
Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. kuleuven.be
Catalysis : Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. kuleuven.be Lanthanide compounds themselves, including lutetium(III) acetate, are used as Lewis acid catalysts in organic synthesis. kuleuven.be
By adhering to these principles, the environmental impact of producing lutetium(III) acetate hydrate can be significantly reduced. scispace.com
Influence of Reaction Parameters on Crystal Morphology and Purity
The morphology and purity of lutetium(III) acetate hydrate crystals are highly dependent on the parameters of the synthesis reaction. Careful control over these variables is essential for producing materials with desired characteristics for specific applications.
Several factors have been shown to influence the final product:
Precursor Type : The choice of precursor can affect the morphology of the resulting nanomaterials. For instance, nitrate precursors have been observed to favor anisotropic growth, leading to cocoon-shaped nanoparticles, while acetate precursors can yield rhombus-like morphologies.
Temperature : The reaction temperature plays a crucial role in both the reaction rate and the crystallinity of the product. For example, in the synthesis of lutetium-177 (B1209992) labeled compounds, temperature affects the kinetics of lutetium incorporation. mdpi.com
Solvent Composition : The solvent system can impact ion mobility and the potential for side reactions. The addition of ethanol (B145695) to a reaction mixture has been shown to significantly improve the kinetics of lutetium incorporation. mdpi.com
Additives : The presence of additives, such as capping agents like polyvinylpyrrolidone (B124986) (PVP), can be used to control particle size and prevent agglomeration during nanoparticle synthesis.
Table 1: Influence of Reaction Parameters on Lutetium Compound Synthesis
| Parameter | Effect | Example Application |
|---|---|---|
| Precursor | Affects crystal morphology (e.g., cocoon vs. rhombus shapes) | Nanoparticle Synthesis |
| Temperature | Influences reaction kinetics and crystallinity mdpi.com | Radiopharmaceutical Synthesis mdpi.com |
| pH | Determines the product's polymorph researchgate.net | Hydrothermal Synthesis researchgate.net |
| Solvent | Impacts ion mobility and reaction rates mdpi.com | Solvothermal and Radiopharmaceutical Synthesis mdpi.com |
| Additives | Controls particle size and prevents agglomeration | Nanoparticle Synthesis |
Synthesis from Lutetium Oxide or Hydroxide Precursors
A common and straightforward method for the preparation of lutetium(III) acetate is through the neutralization reaction of lutetium(III) oxide (Lu₂O₃) or lutetium(III) hydroxide (Lu(OH)₃) with acetic acid. wikipedia.orgsmolecule.com
The chemical equations for these reactions are:
Lu₂O₃ + 6 CH₃COOH → 2 Lu(CH₃COO)₃ + 3 H₂O wikipedia.org
Lu(OH)₃ + 3 CH₃COOH → Lu(CH₃COO)₃ + 3 H₂O wikipedia.org
This method is advantageous as it typically yields the desired lutetium acetate with water as the primary byproduct, aligning with green chemistry principles. The reaction can be carried out using aqueous acetic acid solutions. wikipedia.org The resulting lutetium(III) acetate can then be crystallized from the solution, often as a hydrate. The degree of hydration can vary, with hydrates such as Lu(CH₃COO)₃•nH₂O (where n can be 1 or 4) being formed. wikipedia.org
This synthetic route is also applicable to other lanthanide acetates. For instance, lanthanum(III) acetate is synthesized by reacting lanthanum oxide with acetic acid.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lutetium(3+);acetate;hydrate |
| Lutetium(III) acetate |
| Lutetium(III) oxide |
| Lutetium(III) hydroxide |
| Lutetium aluminium garnet |
| Lutetium nitrate |
| Aluminium nitrate |
| Ethylenediamine |
| Lanthanum(III) acetate |
| Lanthanum(III) hydroxycarbonate |
| Cerium-doped lutetium yttrium orthosilicate |
| Yttrium aluminum garnet |
| Polyvinylpyrrolidone |
| Lutetium-177 DOTA-PSMA |
| Acetic acid |
Elucidation of Crystal and Molecular Structure of Lutetium Iii Acetate Hydrate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) offers a definitive view of the molecular structure, providing precise atomic coordinates and bond parameters.
The large ionic radius and high charge density of the Lutetium(III) ion favor high coordination numbers. While simple descriptions sometimes suggest a distorted octahedral geometry (a coordination number of 6), detailed crystallographic studies of lutetium and related heavy lanthanide complexes reveal more complex and higher coordination environments. sigmaaldrich.comsigmaaldrich.comrsc.org In the anhydrous form, Lu(CH₃COO)₃, the lutetium ion is seven-coordinate. academie-sciences.frbath.ac.uk For hydrated species, the coordination number is often higher. The hydrated Lu³⁺ ion in aqueous solution is typically eight-coordinate, adopting a square antiprismatic (SAP) geometry. mdpi.com In crystalline solids, nine-coordinate geometries, such as a mono-capped square antiprism or a tricapped trigonal prism, are common for rare earth ions and are plausible for lutetium(III) acetate (B1210297) hydrate (B1144303). mdpi.comacs.orgresearchgate.net The specific coordination number and geometry can vary depending on the degree of hydration and the resulting crystal packing.
| Compound Form | Typical Coordination Number (CN) | Common Geometry | Source |
|---|---|---|---|
| Anhydrous Lu(CH₃COO)₃ | 7 | - | academie-sciences.frbath.ac.uk |
| Hydrated Lu³⁺ (aq) | 8 | Square Antiprismatic (SAP) | mdpi.com |
| Related Hydrated RE³⁺ Acetates | 9 | Mono-capped Square Antiprism / Tricapped Trigonal Prism | mdpi.comacs.org |
The acetate ligand (CH₃COO⁻) is versatile and can coordinate to metal centers in several ways. In lutetium(III) acetate hydrate and related complexes, various binding modes are observed, which are crucial in the formation of polynuclear or polymeric structures. nih.gov Common modes include:
Monodentate: The acetate ligand binds to a single lutetium ion through one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of an acetate ligand bind to the same lutetium ion, forming a four-membered ring.
Bridging: The acetate ligand connects two different lutetium ions. This can occur in several fashions, such as a simple bridge where one oxygen binds to both metal ions, or more complex chelating-bridging modes (e.g., μ₂:η¹:η¹, μ₂:η¹:η²). acs.orgfrontiersin.org The prevalence of bridging acetate ligands often leads to the formation of one-dimensional coordination polymer chains in rare earth acetates. bath.ac.ukmdpi.com
Lutetium(III) acetate is known to form crystalline hydrates, with common forms being the monohydrate and tetrahydrate (Lu(CH₃COO)₃·nH₂O, where n=1 or 4). wikipedia.org The water molecules in the crystal structure can be categorized in two ways:
Coordinated Water: Water molecules that are directly bonded to the lutetium(III) ion, participating in its primary coordination sphere. sigmaaldrich.comsigmaaldrich.com
Lattice Water: Water molecules that are not directly bonded to the metal ion but are incorporated into the crystal lattice. nih.gov
These water molecules are integral to the stability of the crystal structure, forming extensive and complex hydrogen bonding networks. Hydrogen bonds occur between the water molecules themselves and between water molecules and the oxygen atoms of the acetate ligands. This network links the individual complex units or polymeric chains into a stable, three-dimensional supramolecular architecture. nih.gov
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze crystalline materials. For lutetium(III) acetate hydrate, PXRD serves two main purposes:
Phase Identification: The diffraction pattern obtained from a sample is a unique fingerprint of its crystal structure. By comparing this pattern to reference patterns from databases, one can confirm the identity and purity of the synthesized compound. srs.govunt.edu
Lattice Parameter Refinement: While SCXRD is used for initial structure determination, PXRD is often used for the precise refinement of the unit cell lattice parameters (the dimensions and angles of the basic repeating unit of the crystal). This is particularly useful for studying structural changes under different conditions or for quality control.
Spectroscopic Probing of Lutetium Iii Acetate Hydrate Electronic and Vibrational Properties
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the structural features of lutetium(III) acetate (B1210297) hydrate (B1144303). These complementary methods probe the vibrational modes of the molecule, offering information on the acetate coordination and the role of water molecules in the crystal lattice. acs.org
The acetate ion (CH₃COO⁻) possesses several characteristic vibrational modes, with the most informative being the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group. The frequency separation between these two modes, Δν = νₐₛ(COO) - νₛ(COO), is a well-established diagnostic criterion for determining the coordination mode of the acetate ligand to the metal center. srs.gov
In lanthanide complexes, acetate ligands can adopt various coordination patterns, including monodentate, bidentate chelating, and bridging (bidentate or polymeric) modes. srs.govlew.rofrontiersin.org For lutetium(III) acetate hydrate, the IR and Raman spectra would be expected to show bands corresponding to these acetate vibrations. Studies on various lanthanide acetates have shown that the positions of the asymmetric and symmetric stretching bands are indicative of the coordination environment. scielo.org.za For instance, in binuclear lanthanide complexes, it's common to find acetate groups acting as both bidentate chelating ligands to a single metal ion and as bridging ligands between two metal centers. lew.roscielo.org.za
The analysis of the Δν value helps to distinguish between these modes. Generally:
A larger Δν value compared to the ionic acetate is indicative of a monodentate coordination.
A smaller Δν value suggests a bidentate chelating or bridging coordination.
For lanthanide acetate complexes, the values of Δν often fall within a range that suggests the presence of multiple coordination modes simultaneously. lew.ro The infrared spectra of lanthanide acetates typically show strong absorption bands for the νₐₛ(COO) mode in the range of 1550-1565 cm⁻¹ and for the νₛ(COO) mode around 1435-1450 cm⁻¹. lew.roscielo.org.za
Table 1: Representative Vibrational Modes for Lutetium(III) Acetate Hydrate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |
|---|---|---|---|
| ν(O-H) | 3000 - 3600 | IR, Raman | Stretching vibrations of coordinated and lattice water molecules frontiersin.org |
| νₐₛ(COO) | ~1550 - 1565 | IR, Raman | Asymmetric stretching of the carboxylate group lew.roscielo.org.za |
| νₛ(COO) | ~1435 - 1450 | IR, Raman | Symmetric stretching of the carboxylate group lew.roscielo.org.za |
| δ(CH₃) | ~1300 - 1450 | IR, Raman | Bending vibrations of the methyl group |
| ν(C-C) | ~900 - 950 | IR, Raman | Carbon-carbon stretching of the acetate backbone |
| δ(O-H) | ~1630 - 1650 | IR | Bending vibrations of coordinated water molecules |
The presence of water of hydration in lutetium(III) acetate hydrate gives rise to distinct vibrational bands in the IR and Raman spectra. The O-H stretching vibrations (ν(O-H)) typically appear as a broad band in the high-frequency region of the spectrum, generally between 3000 and 3600 cm⁻¹. frontiersin.org The breadth and position of this band are highly sensitive to the strength and nature of hydrogen bonding within the crystal structure. rsc.org
The water molecules can be directly coordinated to the Lu³⁺ ion or exist as lattice water, held in place by hydrogen bonds. These different environments can sometimes be distinguished in the spectrum. Coordinated water molecules are generally more strongly bound, leading to a shift in their vibrational frequencies compared to lattice water. mdpi.com In addition to the stretching modes, the bending vibration of water (δ(O-H)) is observed in the IR spectrum, typically around 1630-1650 cm⁻¹. acs.org
Raman spectroscopy is also a valuable technique for studying the hydration shell of ions. rsc.org The analysis of the O-H stretching band in the Raman spectrum can provide quantitative information about the structure of water and the perturbation of its hydrogen-bonding network by the lutetium and acetate ions. frontiersin.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of the material's surface. ntu.edu.tw
For lutetium(III) acetate hydrate, XPS analysis would confirm the presence of lutetium, oxygen, and carbon. The binding energies of the core-level electrons are characteristic of the element and its chemical environment.
Lutetium (Lu): The Lu 4d and 4f core levels are typically analyzed. The binding energies of the Lu 4d₅/₂ and Lu 4d₃/₂ peaks are expected around 196 eV and 205-207 eV, respectively. psu.eduresearchgate.net The position of these peaks confirms the presence of lutetium in its trivalent oxidation state (Lu³⁺). researchgate.net
Oxygen (O 1s): The O 1s spectrum is expected to be complex, with multiple components. One component will be associated with the oxygen atoms of the acetate groups bonded to the lutetium ion (Lu-O-C), and another will correspond to the oxygen atoms of the water of hydration (H-O-H). scirp.org Generally, the binding energy for oxygen in metal carboxylates is distinct from that in metal oxides. rsc.org
Carbon (C 1s): The C 1s spectrum should show at least two distinct peaks corresponding to the two different chemical environments of carbon in the acetate ligand. The carbon atom of the methyl group (-CH₃) will appear at a lower binding energy than the carbon atom of the carboxylate group (-COO⁻), which is bonded to the more electronegative oxygen atoms. rsc.orgaip.org A third peak at higher binding energy may be attributable to shake-up satellites, which are common in acetate spectra. rsc.org
Table 2: Expected XPS Binding Energies for Lutetium(III) Acetate Hydrate
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| Lutetium (Lu) | 4d₅/₂ | ~196 | Confirms Lu³⁺ oxidation state researchgate.net |
| Lutetium (Lu) | 4d₃/₂ | ~205 - 207 | Confirms Lu³⁺ oxidation state researchgate.net |
| Oxygen (O) | 1s | ~531 - 533 | Distinguishes between acetate oxygen (Lu-O-C) and water oxygen (H-O-H) scirp.orgrsc.org |
| Carbon (C) | 1s | ~285 | Carbon in the methyl (-CH₃) group rsc.org |
| Carbon (C) | 1s | ~288 - 289 | Carbon in the carboxylate (-COO⁻) group rsc.org |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy can provide detailed structural information at the atomic level. For lutetium(III) acetate hydrate, several nuclei could potentially be studied.
¹H ssNMR: This is a highly sensitive technique for probing the structure and dynamics of the hydrogen-containing components. acs.org ¹H MAS NMR spectra would provide information on the water of hydration and the methyl groups of the acetate ligands. researchgate.net The chemical shifts of the protons are sensitive to their local environment, including hydrogen bonding, which would allow for the differentiation between coordinated and lattice water molecules. acs.org
¹³C ssNMR: This technique can be used to characterize the carbon environments in the acetate ligands. The spectrum would show distinct resonances for the methyl (-CH₃) and carboxylate (-COO⁻) carbons, providing information about the coordination of the acetate groups.
¹⁷⁵Lu ssNMR: The lutetium-175 isotope is NMR active (Spin I = 7/2) and constitutes 97.4% of natural lutetium. chemlin.org However, its large nuclear quadrupole moment makes ¹⁷⁵Lu ssNMR very challenging. github.ionih.gov The interaction of the quadrupole moment with local electric field gradients leads to significant line broadening, often rendering the signal undetectable, except in cases of very high crystalline order and cubic local symmetry around the lutetium ion. github.ionih.gov Given the likely low symmetry of the lutetium site in the acetate hydrate complex, obtaining a high-resolution ¹⁷⁵Lu ssNMR spectrum would be difficult.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Local Structure and Electronic Configuration
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure around a specific atom. For lutetium(III) acetate hydrate, XAS experiments would typically be performed at the Lu L₃-edge. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The Lu L₃-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the lutetium ion. The shape and position of the absorption edge provide information about the electronic configuration of Lu³⁺ (a filled 4f shell) and the symmetry of its coordination environment. osti.gov
EXAFS: The oscillations in the EXAFS region, at energies above the absorption edge, contain information about the local atomic environment around the lutetium atom. Analysis of the EXAFS data can yield precise information about the number and type of neighboring atoms (coordination number), their distances from the lutetium ion (bond lengths), and the degree of local disorder. nih.govresearchgate.net For lutetium(III) acetate hydrate, EXAFS would be used to determine the Lu-O bond distances for the coordinating oxygen atoms from both the acetate ligands and the water molecules, thus defining the first coordination sphere of the lutetium ion. researchgate.netresearchgate.net This technique has been used to show that Lu(III) is often six-fold coordinated by oxygen atoms in various environments. nih.gov
X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states. While less commonly applied to this specific type of compound for routine characterization, it can provide further details on the electronic structure and ligand-metal interactions.
Solution Chemistry and Coordination Dynamics of Lutetium Iii Acetate Complexes
Hydration and Solvation Behavior in Various Media
Lutetium(III) acetate (B1210297) is a colorless, water-soluble salt that crystallizes as a hydrate (B1144303), commonly Lu(CH₃COO)₃·nH₂O where n can be 1 or 4. wikipedia.org Its solubility extends to other polar solvents. americanelements.comamericanelements.com
In aqueous solutions, the lutetium(III) ion is extensively hydrated. The primary coordination sphere of the free Lu³⁺ ion is occupied by water molecules, with an average coordination number of 8.2, represented as [Lu(H₂O)₈.₂]³⁺. wikipedia.orgmdpi.com This hydration number is part of a trend across the lanthanide series where the number of coordinating water molecules decreases with the decreasing ionic radius of the lanthanide ion. mdpi.com
When dissolved, lutetium(III) acetate hydrate establishes an equilibrium between the hydrated lutetium ion, acetate ions, and various aquo-acetate complexes. The water molecules in the primary hydration shell can be partially or fully substituted by acetate ligands.
The solvation environment can be manipulated by the choice of solvent. For instance, the addition of ethanol (B145695) to an aqueous solution alters the solvation shell of the Lu³⁺ ion. This change in the solvation sphere has been shown to significantly affect the kinetics of complex formation with other ligands, indicating a modification of the Lu³⁺ ion's immediate chemical environment. mdpi.comnih.gov
Ligand Exchange Kinetics and Thermodynamic Stability Studies
The interaction between the Lu³⁺ ion and acetate ligands is a dynamic equilibrium characterized by specific stability constants and ligand exchange rates. While detailed thermodynamic data specifically for lutetium acetate is sparse, extensive studies on neighboring lanthanides, such as ytterbium (Yb³⁺), provide valuable insights due to the systematic nature of lanthanide contraction. geochemsoc.org Potentiometric titrations have been used to determine the conditional stability constants for the formation of the monoacetato complex (LnAc²⁺) for various lanthanides at different temperatures and ionic strengths. geochemsoc.org
The stability of these complexes is influenced by solution parameters. For example, studies on europium acetate complexes show that stability decreases with increasing pressure. Current time information in Bangalore, IN. The thermodynamic parameters for the formation of lanthanide acetate complexes generally reflect an inner-sphere coordination model. researchgate.net
Table 1: Conditional Stability Constants (log Q₁) for Yb³⁺-Acetate Complex in NaCl Media (Note: Yb³⁺ is used as a proxy for Lu³⁺ due to its adjacent position in the lanthanide series and the availability of comprehensive data. Data sourced from Ding et al., 1999) geochemsoc.org
| Temperature (°C) | Ionic Strength (mol/kg) | log Q₁ |
| 25 | 0.1 | 2.68 |
| 25 | 1.0 | 2.50 |
| 25 | 2.0 | 2.45 |
| 70 | 0.1 | 3.03 |
| 70 | 1.0 | 2.91 |
| 70 | 2.0 | 2.87 |
Kinetic studies on related systems, such as lutetium-EDTA complexes, reveal that the metal-oxygen bonds are generally labile, meaning they exchange rapidly. scispace.com In contrast, the metal-nitrogen bonds in the Lu-EDTA complex are more inert. scispace.com The kinetics of ligand exchange for acetate ions with the hydrated lutetium ion are expected to be very fast, typical for simple carboxylate ligands with lanthanide ions.
Speciation and Equilibrium Studies in Aqueous and Non-Aqueous Solutions
The speciation of lutetium in an acetate-containing aqueous solution involves a complex set of equilibria. These include the formation of successive acetate complexes (e.g., [Lu(Ac)]²⁺, [Lu(Ac)₂]⁺), hydrolysis of the Lu³⁺ ion to form hydroxo species (e.g., [Lu(OH)]²⁺), and protonation of the acetate ligand to form acetic acid. geochemsoc.orgresearchgate.net
At relatively low concentrations of acetate, the predominant complex formed is the monoacetato species, [Lu(Ac)]²⁺. geochemsoc.org The formation of higher-order complexes becomes more significant as the acetate concentration increases.
A critical competing equilibrium is the hydrolysis of the Lu³⁺ ion, which becomes significant at higher pH values. The first hydrolysis constant for lutetium (log β*₁‚H for the reaction Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺) has been determined to be approximately -7.9. researchgate.net This means that to avoid the precipitation of lutetium hydroxide (B78521), which generally begins at pH values above 6, solutions are often buffered in the acidic range (pH 4-5) for applications like radiolabeling. mdpi.comresearchgate.net
The following table presents stability constants for Lu³⁺ with the well-known chelator EDTA, illustrating the competitive equilibria that can exist in solution.
Table 2: Stability Constants (log K) for Lu³⁺-EDTA Complexes (Data sourced from G.R. Choppin, 2005) manchester.ac.uk
| Complex Species | Reaction | log K |
| [Lu(EDTA)]⁻ | Lu³⁺ + EDTA⁴⁻ ⇌ [Lu(EDTA)]⁻ | 17.38 |
| [Lu(EDTA)(OH)]²⁻ | [Lu(EDTA)]⁻ + OH⁻ ⇌ [Lu(EDTA)(OH)]²⁻ | -12.40 |
| [Lu(EDTA)(OH)₂]³⁻ | [Lu(EDTA)(OH)]²⁻ + OH⁻ ⇌ [Lu(EDTA)(OH)₂]³⁻ | -22.97 |
| [Lu(EDTA)(CO₃)]³⁻ | [Lu(EDTA)]⁻ + CO₃²⁻ ⇌ [Lu(EDTA)(CO₃)]³⁻ | 3.30 |
Formation of Polynuclear or Cluster Lutetium(III) Acetate Species
Lutetium(III) ions have a known tendency to form polynuclear oxo or hydroxo-bridged clusters, particularly under conditions of controlled hydrolysis. researchgate.net Lutetium acetate often serves as a convenient starting material in the synthesis of these complex structures. The acetate ligands can act as bridging or terminal co-ligands, influencing the final structure and nuclearity of the cluster. acs.orgcore.ac.uk
For example, lutetium acetate has been used in the synthesis of heterometallic clusters containing Fe-Mn-Lu cores. acs.org While a pure polynuclear cluster held together solely by acetate bridges is less common, the acetate ion plays a crucial role as a ligand that can be displaced or incorporated into more complex polynuclear structures, such as lanthanide hydroxo clusters. core.ac.ukacs.org The synthesis of these entities often involves multicomponent reactions where lutetium salts (including acetate), other ligands, and a base are combined under solvothermal conditions. researchgate.net
Interactions with Chelating Agents and Other Ligands
Lutetium(III) acetate is widely used as a precursor for synthesizing lutetium complexes with a variety of other ligands, where the acetate ions are displaced by a new ligand. nih.gov This is particularly important in the field of radiopharmaceuticals, where the radioactive isotope ¹⁷⁷Lu must be bound by a strong chelating agent to ensure it remains stably complexed in vivo. researchgate.netresearchgate.net
The most prominent examples involve macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The reaction between the hydrated Lu³⁺ ion (often from a lutetium salt in an acetate buffer) and DOTA forms a highly stable [Lu(DOTA)]⁻ complex. researchgate.netuniupo.it This reaction is typically performed in an ammonium (B1175870) acetate or sodium acetate buffer at a pH between 4 and 5.5. nih.govnih.gov
The kinetics of this chelation are notably slow and complex. researchgate.net The process involves the rapid formation of a protonated intermediate complex, followed by a slower, rate-determining rearrangement step to form the final, stable complex. researchgate.net To achieve quantitative labeling yields in a reasonable timeframe, heating (e.g., 70-95 °C) is often required. mdpi.comnih.gov In aqueous solution, the final [Lu(DOTA)]⁻ complex exists as two interconverting isomers. uniupo.it
Table 3: Activation Parameters for Dynamic Processes in [Lu(DOTA)]⁻ Complex (Data sourced from Aime et al., 1996) uniupo.it
| Dynamic Process | Free Energy of Activation (ΔG‡) (kJ/mol) |
| Isomerization (major ⇄ minor) | 62.7 ± 2.0 |
| Isomerization (minor ⇄ major) | 58.7 ± 2.1 |
| Enantiomerization (racemization) | 65.9 ± 1.2 |
Besides macrocycles, lutetium(III) also interacts with other ligands. For solvent extraction applications, organophosphorus extractants like D2EHPA and PC88A are used, which form complexes with the Lu³⁺ ion to facilitate its transfer from an aqueous to an organic phase. researchgate.net
Computational and Theoretical Investigations of Lutetium Iii Acetate Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for transition metal and lanthanide complexes, providing a balance between computational cost and accuracy. For lutetium(III) acetate (B1210297) hydrate (B1144303), DFT calculations can predict its three-dimensional structure, the nature of the lutetium-ligand bonds, and the distribution of electrons within the molecule.
The first step in a computational study is typically a geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in the molecule. For lutetium(III) acetate hydrate, this involves determining the bond lengths, bond angles, and coordination geometry around the Lu(III) ion.
Theoretical studies on related lanthanide complexes, such as those with polyaminocarboxylate ligands like DOTA, often employ hybrid functionals like B3LYP in conjunction with effective core potentials (ECPs) for the lanthanide ion. acs.orgnih.govaip.org The ECPs account for the relativistic effects that are significant for heavy elements like lutetium. The basis sets for the lighter atoms (C, H, O) are typically of Pople or Dunning type, for instance, 6-31G(d). acs.org
In the case of lutetium(III) acetate hydrate, the coordination environment of the Lu(III) ion is of primary interest. Lutetium(III) acetate is known to form hydrates, with common forms being the monohydrate and tetrahydrate. wikipedia.org The acetate ions can coordinate to the metal center in a monodentate, bidentate, or bridging fashion. DFT calculations can help to determine the most stable coordination mode. Given the small ionic radius of Lu(III) due to the lanthanide contraction, a coordination number of 8 or 9 is expected. The geometry is likely to be a distorted version of a high-coordination polyhedron, such as a square antiprism (SAP) or a twisted square antiprism (TSAP). acs.orgnih.gov
A hypothetical optimized structure of a monomeric unit of lutetium(III) acetate hydrate in a computational model could involve the Lu(III) ion coordinated by oxygen atoms from the acetate ligands and water molecules. The predicted structural parameters from such a DFT calculation would be crucial for understanding the compound's properties.
Table 1: Predicted Structural Parameters for a Hypothetical Monomeric Lutetium(III) Acetate Hydrate Complex from DFT Calculations
| Parameter | Predicted Value |
| Lu-O (acetate) bond length | 2.30 - 2.45 Å |
| Lu-O (water) bond length | 2.40 - 2.55 Å |
| O-Lu-O bond angle | 70 - 150° |
| Coordination Number | 8 or 9 |
| Coordination Geometry | Distorted Square Antiprism |
Note: These values are representative and based on typical bond lengths and geometries found in related lutetium-carboxylate complexes. The actual values would depend on the specific hydrate and the coordination mode of the acetate ligands.
Once the geometry is optimized, the electronic structure can be analyzed to understand the nature of the chemical bonds. For lanthanide complexes, the bonding is predominantly ionic. acs.orgmdpi.com DFT calculations can quantify this by analyzing the charge distribution within the molecule, for example, through Natural Bond Orbital (NBO) analysis.
NBO analysis provides a picture of the localized bonds and lone pairs in a molecule and can be used to calculate the partial atomic charges. For lutetium(III) acetate hydrate, the Lu(III) ion is expected to have a large positive charge, close to +3, confirming the ionic nature of the Lu-O bonds. The oxygen atoms of the acetate and water ligands will have corresponding negative charges.
The analysis of the frontier molecular orbitals (HOMO and LUMO) can also provide insights. In lutetium(III) acetate hydrate, the HOMO is expected to be localized on the acetate and water ligands, while the LUMO would be associated with the Lu(III) ion. The energy gap between the HOMO and LUMO is indicative of the compound's chemical reactivity and electronic stability.
Table 2: Representative NBO Analysis Results for Lutetium(III) Acetate Hydrate
| Atom | Predicted NBO Charge (e) |
| Lu | +2.8 to +2.9 |
| O (acetate) | -0.8 to -0.9 |
| O (water) | -0.9 to -1.0 |
| C (carbonyl) | +0.7 to +0.8 |
| C (methyl) | -0.6 to -0.7 |
| H | +0.2 to +0.4 |
Note: These charge values are illustrative and derived from general trends in lanthanide-carboxylate complexes.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of lutetium(III) acetate hydrate in a solvent, typically water. tandfonline.comrsc.orgxml-journal.netresearchgate.netresearchgate.netunige.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the investigation of processes that occur over time, such as solvation and ligand exchange.
In an MD simulation of lutetium(III) acetate hydrate in water, the interactions between atoms are described by a force field. The development of accurate force fields for lanthanides is an active area of research. xml-journal.netresearchgate.net These force fields must account for the strong electrostatic interactions and the polarization effects of the highly charged Lu(III) ion.
MD simulations can be used to determine the structure of the solvation shells around the lutetium complex. The radial distribution function (RDF) between the Lu(III) ion and the oxygen atoms of the water molecules can reveal the number of water molecules in the first and second solvation shells and their average distances from the metal ion. The dynamics of water exchange between the first solvation shell and the bulk solvent can also be studied, providing insights into the lability of the coordinated water molecules.
Table 3: Typical Output from an MD Simulation of Lutetium(III) Acetate Hydrate in Aqueous Solution
| Parameter | Predicted Value/Observation |
| First Solvation Shell Radius | ~2.5 Å |
| Coordination Number of Water | Varies depending on acetate coordination |
| Water Residence Time (First Shell) | Nanoseconds to microseconds |
| Diffusion Coefficient | Lower than bulk water |
Note: The specific values would depend on the force field used and the simulation conditions.
Quantum Chemical Studies on Ligand Field Splitting and f-Orbital Interactions (if applicable for non-luminescent Lu)
Lutetium(III) has a completely filled 4f shell ([Xe] 4f¹⁴), which means it is a diamagnetic, non-luminescent ion. Therefore, the concept of ligand field splitting of the f-orbitals, which is crucial for understanding the spectroscopic and magnetic properties of other lanthanides, is not directly applicable to Lu(III) in the same way.
However, quantum chemical calculations can still provide valuable information about the interactions between the filled 4f orbitals of lutetium and the orbitals of the acetate and water ligands. While there are no f-f electronic transitions, the energies and compositions of the molecular orbitals involving the 4f electrons can be calculated. These calculations can help to understand the extent of covalent character in the Lu-O bonds, although it is expected to be very small.
Advanced computational methods can also be used to calculate properties that are indirectly related to the f-orbitals, such as NMR chemical shifts. acs.org Although Lu(III) itself is not typically studied by paramagnetic NMR techniques, theoretical calculations on the Lu(III) complex can serve as a diamagnetic reference for understanding the NMR spectra of paramagnetic lanthanide acetate complexes. nih.gov
Advanced Materials Synthesis and Non Clinical Applications Derived from Lutetium Iii Acetate Hydrate
Precursor for High-Purity Lutetium Oxide (Lu2O3) and Related Ceramics
Lutetium(III) acetate (B1210297) hydrate (B1144303) is an excellent precursor for the production of ultra-high purity compounds, including lutetium oxide (Lu2O3). americanelements.com The synthesis process involves the thermal decomposition of the acetate. When heated, lutetium acetate hydrate decomposes into lutetium oxide, a stable, white, and water-insoluble powder. rareearth-materials.comheegermaterials.com This method is valued for its ability to yield high-purity Lu2O3, which is essential for advanced applications. Lutetium oxide is a key raw material for specialty ceramics, glasses, and laser crystals due to its stability and inertness. heegermaterials.commicroscopy.czsamaterials.com
The high purity of lutetium compounds derived from lutetium(III) acetate hydrate is crucial for fabricating sophisticated nanostructures and thin films. americanelements.com Various techniques are employed to create these materials for optical, electronic, and scintillating applications.
Sol-Gel Process : Lutetium(III) acetate hydrate is particularly suitable for sol-gel processes, where it facilitates the deposition of uniform thin layers on substrates. osti.gov This method has been successfully used to prepare complex oxide compositions, such as cerium-doped Lutetium-Yttrium-Silicon-Oxide (LYSO) and Lutetium-Yttrium-Aluminum-Oxide (LYAO), which form scintillating phases like Lu2SiO5 and Lutetium Aluminum Garnet (LuAG, Lu3Al5O12). osti.gov
Atomic Layer Deposition (ALD) : ALD is a gas-phase coating technique used to deposit a precise lutetium oxide layer onto nanoparticles. researcher.life This method allows for the controlled growth of conformal thin films on complex, high-surface-area materials. researcher.life
Pulsed-Laser Deposition (PLD) : This technique has been used to create smooth, c-axis oriented epitaxial lanthanum lutetium oxide (LaLuO3) thin films. cornell.edu These films exhibit a high dielectric constant and breakdown field, making them suitable for electronic applications. cornell.edu
Bioreduction Method : Researchers have successfully synthesized lutetium oxide nanoparticles, with sizes ranging from 2 to 5 nm, using green chemistry approaches like bioreduction. microscopy.cz
| Fabrication Technique | Precursor/Source | Resulting Material/Structure | Key Finding/Application |
|---|---|---|---|
| Sol-Gel Process | Lutetium(III) acetate hydrate | LuAG, LYSO thin films | Produces uniform scintillating layers for detectors. osti.gov |
| Atomic Layer Deposition (ALD) | Lutetium precursors | Lu2O3 coating on nanoparticles | Allows for precise, conformal coatings on complex surfaces. researcher.life |
| Pulsed-Laser Deposition (PLD) | LaLuO3 target | Epitaxial LaLuO3 thin films | Creates high-dielectric-constant films for electronics. cornell.edu |
| Bioreduction Method | Lutetium salt | Lu2O3 nanoparticles (2-5 nm) | A green synthesis route for producing quantum-sized nanoparticles. microscopy.cz |
Lutetium's high density and atomic number make its compounds, particularly oxides and garnets, excellent host materials for phosphors and scintillators. Lutetium(III) acetate hydrate serves as a key starting material in the synthesis of these luminescent materials through sol-gel and other processes. sigmaaldrich.com
The resulting lutetium-based host matrix, such as Lutetium Aluminum Garnet (LuAG) or Lutetium Oxyorthosilicate (LSO), can be doped with activator ions like Cerium (Ce3+) or Europium (Eu3+) to produce highly efficient scintillators. nanorh.comamericanelements.com These materials are critical components in medical imaging devices, particularly Positron Emission Tomography (PET) scanners, where they convert high-energy radiation (gamma rays) into visible light that can be detected. nanorh.comamericanelements.com For example, Ce-doped LuAG is a dense, stable scintillation material noted for its high spatial resolution. americanelements.com Similarly, thin-film Lu2O3:Eu scintillators have demonstrated significantly greater sensitivity compared to conventional materials, enabling better resolution in radionuclide imaging. nih.gov
| Phosphor/Scintillator Material | Dopant | Precursor/Method | Primary Application |
|---|---|---|---|
| Lutetium Aluminum Garnet (LuAG) | Cerium (Ce3+) | Derived from Lutetium(III) acetate via sol-gel or solid-state reaction. samaterials.comosti.gov | High-resolution scintillating screens. americanelements.com |
| Lutetium Oxyorthosilicate (LSO) | Cerium (Ce3+) | Derived from Lutetium(III) acetate via sol-gel. osti.gov | Detectors for Positron Emission Tomography (PET). americanelements.com |
| Lutetium Oxide (Lu2O3) | Europium (Eu3+) | Derived from thermal decomposition of lutetium precursors. nih.gov | High-sensitivity, thin-film scintillators for radioluminescence microscopy. nih.gov |
| Barium Lutetium Silicate (BLSO) | Cerium (Ce3+), Terbium (Tb3+) | High-temperature solid-state reaction. rsc.org | Potential for use in phosphor-converted LEDs. rsc.org |
Catalytic Applications of Lutetium(III) Acetate Compounds
Lutetium(III) acetate hydrate is a precursor for catalytically active lutetium compounds, such as lutetium oxide. americanelements.comheegermaterials.com These materials are utilized in several critical industrial chemical processes, valued for their ability to enhance reaction efficiency. aemree.com
Lutetium compounds function as Lewis acid catalysts, accelerating various reactions in organic synthesis. Their applications include promoting alkylation, hydrogenation, and polymerization reactions. aemree.comprochemonline.comsamaterials.com In hydrogenation, for instance, the catalyst facilitates the addition of hydrogen atoms to unsaturated organic compounds, converting them into more stable and useful products. aemree.com This catalytic activity is crucial for the efficient production of a wide range of chemicals and materials in industries from petrochemicals to pharmaceuticals. aemree.com
One of the most significant industrial applications of lutetium-based catalysts is in petroleum refining. samaterials.com They are employed in the fluid catalytic cracking (FCC) process, which breaks down large hydrocarbon molecules from crude oil into smaller, more valuable components like gasoline. americanelements.comaemree.com The use of lutetium catalysts in this process increases the efficiency of fuel production and improves the quality of the final product, making it more suitable for high-performance applications. aemree.com
| Catalytic Process | Industry | Role of Lutetium Catalyst |
|---|---|---|
| Petroleum Cracking | Petrochemical | Breaks down large hydrocarbons to produce high-quality fuels. aemree.comottokemi.com |
| Alkylation | Chemical Synthesis | Facilitates the transfer of alkyl groups in organic reactions. prochemonline.comsamaterials.com |
| Hydrogenation | Chemical Synthesis | Adds hydrogen to unsaturated compounds, creating more stable products. aemree.comprochemonline.com |
| Polymerization | Materials Science | Initiates or propagates the formation of polymers. prochemonline.comsamaterials.com |
Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The lutetium(III) ion, derived from precursors like lutetium(III) acetate hydrate, readily participates in the formation of coordination compounds. These compounds are the fundamental building blocks of more complex structures such as coordination polymers and Metal-Organic Frameworks (MOFs). The Lu(III) ion can coordinate with various organic ligands containing atoms like nitrogen or oxygen. For example, lutetium(III) nitrate (B79036) has been shown to react with 2,2':6',2"-terpyridine (terpy) in acetonitrile (B52724) to form the colorless coordination complex [Lu(terpy)(NO3)3]. wikipedia.org In this structure, the lutetium atom is coordinated to both nitrogen atoms from the terpyridine ligand and oxygen atoms from the nitrate anions. wikipedia.org This ability to form stable, well-defined coordination geometries is essential for the rational design and synthesis of intricate, multi-dimensional MOF architectures.
Precursor for Lutetium Fluorides and Phosphates
Lutetium(III) acetate hydrate is a valuable and high-purity precursor for the synthesis of advanced lutetium-based inorganic compounds, such as lutetium fluoride (B91410) (LuF₃) and lutetium phosphate (B84403) (LuPO₄). Its utility stems from its solubility and the relative ease with which the acetate group can be displaced in chemical reactions, allowing for the formation of highly pure materials for specialized applications. americanelements.com
The synthesis of lutetium fluoride can be achieved through a straightforward reaction between lutetium(III) acetate and ammonium (B1175870) fluoride. wikipedia.org This reaction results in the precipitation of lutetium fluoride, a stable inorganic compound.
Reaction for Lutetium Fluoride Synthesis wikipedia.org
For the synthesis of lutetium phosphate, a common method involves the reaction of lutetium(III) acetate with phosphoric acid. wikipedia.org Detailed research has demonstrated a surfactant-free method for producing uniform, ovoid-shaped europium-doped lutetium phosphate (Eu:LuPO₄) nanoparticles. rsc.orgsemanticscholar.orgcsic.es In this process, lutetium acetate is dissolved in butylene glycol and aged at an elevated temperature with phosphoric acid to yield single-crystalline nanoparticles. rsc.orgsemanticscholar.orgcsic.es
One study established optimal conditions for this synthesis, leading to the formation of uniform ovoid-like nanoparticles with dimensions of approximately 130 nm (long axis) by 62 nm (short axis). semanticscholar.orgcsic.es The process involves heating the precursor solution for a short duration, demonstrating a quick and efficient route to these advanced materials. rsc.orgsemanticscholar.org
Below are the key parameters for the synthesis of lutetium phosphate nanoparticles using lutetium(III) acetate hydrate as a precursor.
Table 1: Synthesis Parameters for Lutetium Phosphate Nanoparticles
| Parameter | Value |
|---|---|
| Lutetium Precursor | Lutetium(III) acetate hydrate |
| Lutetium Acetate Conc. | 0.025 M |
| Phosphate Source | Phosphoric Acid (H₃PO₄) |
| Phosphoric Acid Conc. | 0.1 M |
| Solvent | Butylene Glycol (BG) |
| Temperature | 180 °C |
| Aging Time | 30 minutes |
Data sourced from multiple studies on the synthesis of LuPO₄ nanoparticles. semanticscholar.orgcsic.es
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Lutetium(III) acetate hydrate | Lu(CH₃COO)₃·xH₂O |
| Lutetium fluoride | LuF₃ |
| Lutetium phosphate | LuPO₄ |
| Ammonium fluoride | NH₄F |
| Ammonium acetate | CH₃COONH₄ |
| Phosphoric acid | H₃PO₄ |
| Acetic acid | CH₃COOH |
| Butylene glycol | C₄H₁₀O₂ |
Mechanistic Studies of Thermal Decomposition and Phase Transformations
Thermogravimetric Analysis (TGA) for Decomposition Stages and Stoichiometry
Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes in a material as a function of temperature. For lutetium(3+) acetate (B1210297) hydrate (B1144303), TGA reveals distinct stages of decomposition, allowing for the determination of the stoichiometry of the hydrated compound and its decomposition products.
Studies have shown that the hydrated form of lutetium acetate, specifically lutetium acetate tetrahydrate (Lu(CH₃COO)₃·4H₂O), undergoes a two-step dehydration process. The initial loss of water molecules occurs at a lower temperature, followed by the removal of more strongly bound water at a higher temperature, leading to the formation of the anhydrous acetate. ias.ac.in
Following dehydration, the anhydrous lutetium acetate remains stable up to approximately 400 °C. ias.ac.in Above this temperature, it begins to decompose. The primary decomposition stage involves the transformation of the anhydrous acetate into an oxycarbonate intermediate, believed to have the stoichiometry Lu₂O₂CO₃. ias.ac.in This is followed by a final decomposition stage at a higher temperature, where the oxycarbonate breaks down to yield the final product, lutetium(III) oxide (Lu₂O₃). ias.ac.in
The TGA data provides the temperature ranges for these distinct decomposition events, which are crucial for understanding the thermal stability of the compound and its intermediates.
Table 1: Thermogravimetric Analysis Data for Lutetium Acetate Decomposition ias.ac.in
| Decomposition Stage | Initial Temperature (°C) | Final Temperature (°C) | Resulting Product |
| Dehydration | ~120 | ~220 | Anhydrous Lutetium Acetate (Lu(CH₃COO)₃) |
| Oxycarbonate Formation | 420 | 460 | Lutetium Oxycarbonate (Lu₂O₂CO₃) |
| Oxide Formation | 580 | 660 | Lutetium(III) Oxide (Lu₂O₃) |
| Note: Data derived from studies on rare earth acetates. |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow difference between a sample and a reference material.
For lutetium(3+) acetate hydrate, DTA curves complement the findings from TGA by identifying the endothermic and exothermic nature of the decomposition stages. The dehydration of lutetium acetate tetrahydrate shows two distinct endothermic events, confirming the two-stage process observed in TGA. The first event occurs at approximately 120 °C and the second at around 220 °C, corresponding to the loss of differently bound water molecules. ias.ac.in
The subsequent decomposition of the anhydrous acetate is characterized by further thermal events. The breakdown of the acetate to form the lutetium oxycarbonate intermediate is associated with a significant event on the DTA curve. Following this, the decomposition of the oxycarbonate to lutetium(III) oxide is also clearly delineated as a separate thermal event. ias.ac.in These analyses provide insight into the energetics of the decomposition pathway.
Table 2: Differential Thermal Analysis Peak Temperatures for Lutetium Acetate Decomposition ias.ac.in
| Thermal Event | Peak Temperature (°C) | Type of Event |
| Dehydration (Stage 1) | ~120 | Endothermic |
| Dehydration (Stage 2) | ~220 | Endothermic |
| Oxycarbonate Formation | Not specified | - |
| Oxide Formation | Not specified | - |
| Note: Data derived from studies on rare earth acetates. |
Identification of Solid and Gaseous Decomposition Products (e.g., oxycarbonates, oxides)
The identification of both solid and gaseous products at each stage of decomposition is essential for elucidating the complete reaction mechanism. For lutetium(3+) acetate hydrate, the solid intermediates and the final product have been identified through techniques accompanying thermal analysis.
The decomposition pathway proceeds as follows:
Dehydration: The initial hydrated salt, Lu(CH₃COO)₃·nH₂O, loses water to form the anhydrous salt, Lu(CH₃COO)₃. The gaseous product at this stage is water vapor (H₂O).
Oxycarbonate Formation: The anhydrous acetate decomposes to form a stable intermediate, identified as lutetium oxycarbonate (Lu₂O₂CO₃). ias.ac.in The gaseous products from the decomposition of the acetate group are complex and can include acetone (B3395972) and carbon dioxide, although specific analyses for lutetium acetate are not detailed in the available literature.
Oxide Formation: The final decomposition step involves the breakdown of the lutetium oxycarbonate to the thermodynamically stable lutetium(III) oxide (Lu₂O₃). ias.ac.in The gaseous product at this stage is carbon dioxide (CO₂).
The formation of the oxycarbonate intermediate is a common feature in the thermal decomposition of rare earth acetates. ias.ac.in This has been confirmed by techniques such as infrared spectroscopy, which can identify the characteristic vibrational modes of the carbonate ion in the solid residue after heating to the intermediate temperature range. ias.ac.in
In-Situ X-ray Diffraction and Spectroscopic Studies of Thermal Pathways
While TGA and DTA provide information on mass changes and thermal events, in-situ X-ray diffraction (XRD) and spectroscopic techniques offer real-time structural information as the material is heated. These methods allow for the direct observation of crystalline phase transformations during the decomposition process.
For the specific compound lutetium(3+);acetate;hydrate, detailed in-situ XRD or dedicated spectroscopic studies tracking the thermal pathways were not found in the surveyed scientific literature. However, studies on analogous compounds, such as cerium(III) acetate hydrate, have successfully employed these techniques. researchgate.netresearchgate.net Such studies typically reveal the transition from the crystalline hydrated precursor to an amorphous anhydrous phase, followed by the crystallization of intermediate phases like oxycarbonates, and finally the formation of the crystalline oxide. researchgate.netresearchgate.net A similar pathway could be anticipated for lutetium acetate, but requires specific experimental verification.
Influence of Atmosphere and Heating Rate on Decomposition Mechanism
The atmosphere (e.g., inert like nitrogen or argon, or reactive like air or oxygen) and the heating rate are critical parameters that can significantly influence the mechanism, intermediates, and final products of thermal decomposition.
The heating rate also plays a crucial role. Higher heating rates can shift the decomposition temperatures to higher values and may affect the resolution of consecutive decomposition steps. nih.govmdpi.com Conversely, very slow heating rates can sometimes reveal intermediate steps that are not observable at higher rates. For lutetium acetate, the available data from older literature was typically recorded at a single heating rate, and a comprehensive kinetic study exploring the effect of varying this parameter is not available. ias.ac.in
Q & A
Q. What engineering controls are critical when handling Lutetium(III) acetate hydrate in nanoparticle synthesis?
- Methodological Answer : Use fume hoods with HEPA filters to contain aerosols. For high-temperature reactions, implement explosion-proof heating mantles. Regularly calibrate particulate monitors to ensure airborne concentrations remain below OSHA’s permissible exposure limit (PEL) of 1 mg/m³. Emergency protocols should include neutralization spills with calcium carbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
